molecular formula C16H32N2O2 B12701043 N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide CAS No. 82023-78-7

N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide

Cat. No.: B12701043
CAS No.: 82023-78-7
M. Wt: 284.44 g/mol
InChI Key: JXYPYSQAEGBVMS-UHFFFAOYSA-N
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Description

N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide (CAS 82023-78-7) is a synthetic small molecule provided for research purposes. With a molecular formula of C16H32N2O2 and an average mass of 284.44 g/mol, this compound is a characterized chemical entity for scientific investigation . This compound is recognized in research as a potent, nanomolar-range bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a cofactor. The overexpression of NNMT has been functionally linked to a variety of diseases, most prominently a number of cancers and metabolic disorders, making it a compelling therapeutic target . As a bisubstrate inhibitor, this compound is designed to mimic the transition state of the NNMT enzymatic reaction. It incorporates structural features that simultaneously engage the enzyme's nicotinamide substrate-binding pocket and the SAM cofactor-binding site, thereby effectively blocking the methylation reaction . The inhibition of NNMT is a promising strategy for probing the metabolic pathways involved in oncogenesis and cellular metabolism. Researchers can utilize this compound as a chemical tool to validate NNMT as a drug target and to study its role in disease progression and epigenetic modulation via its impact on the SAM/SAH ratio . This product is intended for research and manufacturing use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

82023-78-7

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

4-(butanoylamino)-N,N-di(butan-2-yl)butanamide

InChI

InChI=1S/C16H32N2O2/c1-6-10-15(19)17-12-9-11-16(20)18(13(4)7-2)14(5)8-3/h13-14H,6-12H2,1-5H3,(H,17,19)

InChI Key

JXYPYSQAEGBVMS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC(=O)N(C(C)CC)C(C)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide typically involves:

  • Formation of the butanamide backbone.
  • Introduction of the 4-((1-oxobutyl)amino) substituent.
  • Alkylation or substitution to install the N,N-bis(1-methylpropyl) groups on the amide nitrogen.

This can be achieved through multi-step organic synthesis involving amide coupling reactions, reductive amination, and selective alkylation.

Amide Bond Formation

Amide bonds are commonly formed by coupling a carboxylic acid derivative with an amine. For this compound, the key step is the coupling of a 4-aminobutanamide intermediate with a 1-oxobutyl moiety or its precursor.

  • Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), or BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) are used to activate the carboxyl group for amide bond formation under mild conditions.
  • Typical solvents include dichloromethane (CH2Cl2), dimethylformamide (DMF), or acetonitrile.
  • Reaction temperatures range from room temperature to slightly elevated temperatures (25–60 °C).

Introduction of the 1-Oxobutyl Amino Group

The 1-oxobutyl substituent on the amino group can be introduced via:

  • Reductive amination of a 4-aminobutanamide intermediate with a butanal (1-oxobutyl aldehyde) derivative.
  • Alternatively, direct amide formation with a 1-oxobutyric acid derivative followed by selective reduction or oxidation steps.

Installation of N,N-Bis(1-methylpropyl) Substituents

The N,N-bis(1-methylpropyl) groups are introduced by:

  • Alkylation of the amide nitrogen with 1-methylpropyl halides (e.g., bromides or chlorides) under basic conditions.
  • Use of reductive amination with 1-methylpropanal and subsequent reduction.
  • Catalytic hydrogenation or metal-catalyzed coupling reactions may be employed to improve selectivity and yield.

Catalysts and Reaction Conditions

  • Raney Nickel and Pd/C catalysts are commonly used for hydrogenation and desulfurization steps in related amide syntheses, facilitating reduction of intermediates or protecting groups.
  • Hydrogen pressure typically ranges from 1 to 20 bar, with reaction temperatures between 25 °C and 80 °C.
  • Continuous-flow reactors have been reported to improve reaction efficiency and scalability.

Purification and Isolation

  • Crude products are often purified by recrystallization from solvents such as water and acetone mixtures.
  • Chromatographic techniques, including chiral HPLC, are used for enantiomeric purity when applicable.
  • Vacuum distillation and solvent evaporation are employed to isolate intermediates and final products.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Catalysts Conditions Yield (%) Notes
Amide bond formation EDC, HOAt, DIEA, CH2Cl2/DMF RT to 60 °C, 4–24 h 60–90 Mild conditions, high selectivity
Reductive amination Butanal, NaBH4 or catalytic H2 RT to 50 °C, 2–12 h 70–85 Pd/C or Raney Ni catalysts used
Alkylation of amide nitrogen 1-Methylpropyl bromide, base (K2CO3) 0–50 °C, 6–24 h 65–80 Solvents: DMF, acetonitrile
Hydrogenation/desulfurization Raney Ni, Pd/C 20–80 °C, 1–3 bar H2 pressure 90+ Continuous flow improves productivity
Purification Recrystallization, chromatography Ambient to 40 °C Solvent systems: water/acetone, MeOH/EtOH

Detailed Research Findings

  • A continuous-flow protocol for related amino acid derivatives demonstrated efficient amide formation and desulfurization using Raney Ni and Pd/C catalysts, achieving high selectivity and productivity under mild conditions.
  • Macrocyclic amide syntheses involving butanamide linkers utilized EDC/HOAt coupling and hydrogenation steps, highlighting the utility of carbodiimide-mediated amide bond formation and catalytic hydrogenation in complex amide preparation.
  • Patented methods for related substituted butanols and amides emphasize the importance of mild alkylation and reductive amination steps, with attention to solvent choice and reaction temperature to optimize yield and purity.
  • The use of commercially available reagents and catalysts, combined with environmentally friendly solvents and continuous-flow technology, supports scalable and industrially feasible synthesis routes.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions of this compound typically require reagents such as acids, bases, and solvents like dichloromethane or ethanol. The conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide exerts its effects involves interactions with molecular targets such as proteins, enzymes, or nucleic acids. These interactions can lead to changes in cellular processes, signaling pathways, or metabolic activities. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N,N-Bis(1-methylpropyl)-4-((1-oxobutyl)amino)butanamide
  • Molecular Formula : C₁₄H₂₈N₂O₂
  • InChIKey : UEUOROXPOFJLTN-UHFFFAOYSA-N
  • SMILES : CCC(=O)NCCCC(=O)N(CCC)CCC

Structural Features: This compound consists of a butanamide backbone substituted with a 1-oxobutylamino group at the 4-position and two 1-methylpropyl (isobutyl) groups on the terminal nitrogen.

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share functional similarities (amide/amino groups, branched alkyl substituents) and are used in pharmaceutical synthesis or as reference standards:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes
This compound (Target) C₁₄H₂₈N₂O₂ 1-oxobutylamino, N,N-diisobutyl 256.39 Intermediate in organic synthesis; potential bioactive properties under investigation
N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide Hydrochloride (Imp. E) C₁₇H₂₇N₂O₃·HCl Hydroxypropoxy, isopropylamino, phenyl, HCl salt 350.87 Pharmaceutical impurity (e.g., in β-blocker synthesis)
N-[3-Butanoyl-4-[2-hydroxy-3-(isopropylamino)propoxy-d₅]phenyl]butanamide Hydrochloride C₁₇H₂₂D₅N₂O₃·HCl Deuterated propoxy, isopropylamino, HCl salt ~355.93 Isotopically labeled standard for pharmacokinetic studies
Dobutamine Hydrochloride C₁₈H₂₃NO₃·HCl Catechol, hydroxypropylamino, methylpropyl 337.84 Clinically used adrenergic agonist (heart failure)

Functional and Pharmacological Differences

Lipophilicity and Solubility :

  • The target compound’s diisobutyl groups enhance lipophilicity compared to Imp. E (with a polar hydroxypropoxy group) or dobutamine (catechol moiety). This impacts membrane permeability and metabolic stability .
  • Imp. E’s hydrochloride salt improves aqueous solubility, making it suitable for analytical reference standards .

Bioactivity: Dobutamine acts as a β₁-adrenergic receptor agonist due to its catechol structure and hydroxypropylamino group, whereas the target compound lacks catechol rings, limiting direct receptor interactions . The deuterated analog in exhibits altered metabolic stability due to deuterium isotope effects, prolonging half-life in preclinical models.

Synthetic Utility :

  • The target compound serves as a precursor for amide-based drug candidates, while Imp. E and its analogs are critical for monitoring purity in β-blocker manufacturing .

Analytical Data and Stability

  • Degradation Pathways :
    • The target compound’s amide bonds are susceptible to hydrolysis under acidic conditions, unlike the more stable deuterated analog .
    • Imp. E’s hydrochloride salt shows hygroscopicity, requiring controlled storage conditions .

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